molecular formula C21H24N4O4 B10981350 3-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]propanamide

3-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]propanamide

Katalognummer: B10981350
Molekulargewicht: 396.4 g/mol
InChI-Schlüssel: CDKJNDIELWOSKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound features a 3,4-dimethoxyphenyl group linked via a propanamide chain to a pyrido[2,3-d]pyrimidin-4(3H)-one core. The pyrido-pyrimidinone moiety is a heterocyclic scaffold common in kinase inhibitors and anticancer agents, suggesting possible pharmacological relevance .

Eigenschaften

Molekularformel

C21H24N4O4

Molekulargewicht

396.4 g/mol

IUPAC-Name

3-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)ethyl]propanamide

InChI

InChI=1S/C21H24N4O4/c1-14-24-20-16(5-4-10-23-20)21(27)25(14)12-11-22-19(26)9-7-15-6-8-17(28-2)18(13-15)29-3/h4-6,8,10,13H,7,9,11-12H2,1-3H3,(H,22,26)

InChI-Schlüssel

CDKJNDIELWOSKL-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1CCNC(=O)CCC3=CC(=C(C=C3)OC)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

DMPEA can be synthesized through the following method:

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The pyrido[2,3-d]pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions. For example:

  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) replaces the 4-oxo group with chlorine at elevated temperatures (110–120°C), forming 4-chloro derivatives .

  • Amination : Reaction with ammonia or substituted amines in polar aprotic solvents (e.g., DMF) replaces chlorine or other leaving groups at position 4 .

Key Conditions

Reaction TypeReagentsSolventTemperatureYield
ChlorinationPOCl₃Toluene110°C85%
AminationNH₃/MeOHDMF60°C72%

Amide Bond Reactivity

The propanamide group participates in:

  • Hydrolysis : Acidic or basic conditions cleave the amide bond. For example, refluxing with 6N HCl yields 3-(3,4-dimethoxyphenyl)propanoic acid and the corresponding amine.

  • Reductive Alkylation : The ethylamino linker undergoes reductive alkylation with aldehydes (e.g., formaldehyde) using sodium cyanoborohydride (NaBH₃CN) to form secondary amines .

Example Pathway

  • Reductive Condensation :
    Amine+AldehydeNaBH₃CNSecondary Amine\text{Amine} + \text{Aldehyde} \xrightarrow{\text{NaBH₃CN}} \text{Secondary Amine}

Functionalization of the Dimethoxyphenyl Group

The 3,4-dimethoxyphenyl moiety undergoes:

  • Demethylation : BBr₃ in CH₂Cl₂ at −78°C removes methyl groups, generating catechol derivatives .

  • Electrophilic Substitution : Nitration or sulfonation occurs at the para position relative to methoxy groups under standard conditions .

Demethylation Data

ReagentSolventTemperatureProduct
BBr₃CH₂Cl₂−78°C3,4-Dihydroxyphenyl derivative

Pyrido[2,3-d]pyrimidine Ring Modifications

The fused heterocycle participates in:

  • Reductive Amination : Catalytic hydrogenation (H₂/Pd-C) reduces double bonds in the pyridine ring while introducing amino groups .

  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids install substituents at position 6 or 7 .

Catalytic Hydrogenation Example
Pyrido[2,3-d]pyrimidine+H2Pd/CDihydro derivative\text{Pyrido[2,3-d]pyrimidine} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Dihydro derivative}

Stability Under Physiological Conditions

The compound degrades in aqueous environments:

  • pH-Dependent Hydrolysis : Rapid cleavage occurs at pH > 8 due to amide bond instability, with a half-life of 2.3 hours at pH 9.

  • Oxidative Degradation : Cytochrome P450 enzymes metabolize the methoxy groups to hydroxylated metabolites .

Comparative Reactivity Table

Structural FeatureReaction TypeRate Constant (k, s⁻¹)
Pyrido[2,3-d]pyrimidineNucleophilic Substitution1.2 × 10⁻³
Propanamide LinkerHydrolysis4.7 × 10⁻⁴
3,4-DimethoxyphenylElectrophilic Nitration8.9 × 10⁻⁵

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidine, including 3-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]propanamide, exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including:

  • Inhibition of DNA synthesis : By interfering with the enzymes involved in DNA replication.
  • Induction of apoptosis : Triggering programmed cell death in cancer cells.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds with similar pyrido[2,3-d]pyrimidine structures have demonstrated effectiveness against various bacterial strains and fungi. This opens avenues for developing new antimicrobial agents.

Neurological Applications

Emerging studies highlight the potential of this compound in treating neurological disorders. Its ability to modulate neurotransmitter systems may provide therapeutic benefits in conditions such as:

  • Parkinson's disease : By influencing dopamine metabolism.
  • Alzheimer's disease : Through neuroprotective effects.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the anticancer efficacy of several pyrido[2,3-d]pyrimidine derivatives. The results indicated that compounds similar to 3-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]propanamide significantly reduced tumor growth in vitro and in vivo models .

Case Study 2: Neuroprotective Effects

Another research article focused on the neuroprotective effects of this class of compounds. The study demonstrated that these derivatives could protect neuronal cells from oxidative stress-induced damage and enhance cognitive functions in animal models .

Wirkmechanismus

The exact mechanism by which DMPEA exerts its effects remains an area of study. It likely interacts with receptors or enzymes involved in neurotransmission or cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Features for Comparison:

  • Aromatic substituents (e.g., methoxy, halogen, heterocycles).
  • Heterocyclic cores (e.g., pyrido-pyrimidinone, thieno-pyrimidinone).
  • Amide linkages and side-chain modifications.

Table 1: Comparative Analysis of Analogous Compounds

Compound Name / Structure Molecular Formula Key Substituents Physical Properties (Yield, m.p.) Purity (%) Source
Target Compound : 3-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]propanamide Not explicitly provided 3,4-Dimethoxyphenyl, pyrido-pyrimidinone N/A N/A Hypothetical
N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f) C23H30N2O2 Piperidine, phenylpropanamide Yield: 61.9%; m.p. 116.8–117.8°C 98.2
3-Phenyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)propanamide (12g) C22H28N2O2 Pyrrolidine, phenylpropanamide Yield: 58.1%; m.p. 163.6–165.5°C 98.4
2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide C20H22N3O3S2 Thieno-pyrimidinone, methoxyphenyl N/A N/A
3-(4-Methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]propanamide C28H36N3O2 Methoxyphenyl, tetrahydroquinoline, piperidine N/A N/A

Structural and Functional Insights:

Aromatic Substituent Effects: The target compound’s 3,4-dimethoxyphenyl group contrasts with simpler phenyl (12f, 12g) or single-methoxy substituents (). Dimethoxy groups may improve solubility or binding affinity compared to halogenated analogs (e.g., 4-fluorophenyl in ) .

Heterocyclic Core Modifications: Pyrido-pyrimidinone (target) vs. thieno-pyrimidinone (): The replacement of a pyridine ring with thiophene could impact electron distribution and steric bulk, influencing target selectivity . Piperidine/pyrrolidine side chains (12f, 12g) vs. tetrahydroquinoline (): Aliphatic amines may enhance solubility, while fused quinoline systems could improve membrane permeability .

Synthetic and Physical Properties :

  • Yields for 12f (61.9%) and 12g (58.1%) suggest moderate synthetic efficiency for phenylpropanamide derivatives, while reports lower yields (28%) for a chromen-pyrazolo-pyrimidine hybrid, indicating greater complexity in polycyclic systems .
  • High purity (>98%) in contrasts with variable yields in other studies, underscoring the importance of purification methods for bioactive molecules .

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s pyrido-pyrimidinone core aligns with kinase inhibitor scaffolds (e.g., imatinib analogs), warranting enzymatic assays to evaluate kinase inhibition .
  • Comparative Bioactivity: Future studies should compare the target compound with ’s thieno-pyrimidinone derivative to assess heterocycle-driven activity differences .

Biologische Aktivität

3-(3,4-Dimethoxyphenyl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]propanamide is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its unique structure, which includes a propanamide moiety linked to a pyrido[2,3-d]pyrimidine derivative, suggests diverse pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H22N4O3\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_3

This structure features:

  • A propanamide group that enhances solubility and bioavailability.
  • A pyrido[2,3-d]pyrimidine core known for various biological activities.

Biological Activity Overview

Research indicates that compounds similar to 3-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]propanamide exhibit significant biological activities. Key areas of interest include:

  • Anticancer Activity : Pyrido[2,3-d]pyrimidine derivatives have demonstrated the ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and survival. For instance, studies have shown that these compounds can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .
  • Mechanism of Action : The anticancer mechanism often involves:
    • Inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
    • Induction of apoptosis through pathways involving caspase activation and DNA fragmentation .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrido[2,3-d]pyrimidine derivatives:

  • Inhibition of DHFR : A study found that derivatives like 2,4-diaminopyrido[2,3-d]pyrimidine exhibited dose-dependent antiangiogenic and proapoptotic actions through G2/M cell cycle arrest and apoptosis induction .
    Compound NameIC50 (μM)Target Enzyme
    2,4-Diaminopyrido[2,3-d]pyrimidine1.54 (PC-3)DHFR
    Another derivative0.36 (A-549)DHFR
  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against various bacterial strains. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance activity against target pathogens.

Comparative Analysis with Related Compounds

The following table highlights the biological activities of structurally related compounds:

Compound NameStructure FeaturesBiological Activity
6-Methyl-pyrido[2,3-d]pyrimidineMethyl group at position 6Anticancer
5-Amino-pyrido[2,3-d]pyrimidineAmino substitution at position 5Antimicrobial
7-Hydroxy-pyrido[2,3-d]pyrimidineHydroxyl group at position 7Enzyme inhibitor

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]propanamide, and how can reaction efficiency be optimized?

  • Methodology : Begin with a multi-step synthesis involving condensation of 3,4-dimethoxyphenylpropanoic acid with a pyrido[2,3-d]pyrimidin-ethylamine intermediate. Optimize using statistical experimental design (e.g., factorial or response surface methodology) to assess variables like temperature, solvent polarity, and catalyst loading. For example, acetonitrile/water mixtures at 60–80°C with triethylamine as a base have shown efficacy in analogous pyrimidine syntheses . Monitor progress via TLC or HPLC (C18 column, UV detection at 254 nm) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of techniques:

  • NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl3 to confirm substituent positions (e.g., methoxy groups at δ ~3.8 ppm, pyrimidine ring protons at δ 7.5–8.5 ppm) .
  • HPLC-MS : Reverse-phase HPLC (gradient: 10–90% acetonitrile in 0.1% formic acid) coupled with high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 452.18) .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.4% tolerance) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology : Prioritize enzyme inhibition assays (e.g., kinase or phosphodiesterase targets due to the pyrido[2,3-d]pyrimidine core) using fluorescence-based or colorimetric kits. For cellular activity, test cytotoxicity in cancer lines (e.g., HCT-116 or MCF-7) via MTT assays at 1–100 µM concentrations. Include positive controls (e.g., doxorubicin) and validate results with triplicate runs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Methodology : Synthesize analogs with systematic modifications:

  • Replace 3,4-dimethoxyphenyl with halogenated or nitro-substituted aryl groups.
  • Vary the pyrido[2,3-d]pyrimidin-4-one core (e.g., 2-methyl to 2-ethyl).
  • Test analogs in dose-response assays (IC50 determination) and correlate with computational docking (e.g., AutoDock Vina) to identify key binding interactions (e.g., hydrogen bonds with kinase hinge regions) .

Q. What computational strategies can predict metabolic stability and toxicity?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ProTox-II to estimate solubility (LogP), cytochrome P450 interactions, and hepatotoxicity.
  • Metabolic Sites : Identify labile groups (e.g., methoxy or amide) via Schrödinger’s SiteMap. Validate with microsomal stability assays (human liver microsomes, NADPH cofactor) and LC-MS metabolite profiling .

Q. How should researchers resolve contradictions in biological data across different assay systems?

  • Methodology :

  • Cross-Validation : Replicate assays in orthogonal systems (e.g., enzyme inhibition vs. cell-based viability).
  • Data Triangulation : Combine kinetic studies (e.g., SPR for binding affinity) with transcriptomics (RNA-seq) to identify off-target effects.
  • Statistical Analysis : Apply ANOVA or Bayesian modeling to distinguish experimental noise from true discrepancies .

Q. What experimental designs are optimal for studying the compound’s stability under varying storage conditions?

  • Methodology : Conduct accelerated stability studies:

  • Store lyophilized powder at -20°C, 4°C, and 25°C with controlled humidity (40–75% RH).
  • Analyze degradation via HPLC every 30 days for 6 months. Use Arrhenius kinetics to extrapolate shelf life. Note: Amide bonds may hydrolyze under acidic conditions, requiring pH-adjusted formulations .

Methodological Considerations

  • Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, purity of starting materials) to mitigate batch-to-batch variability .
  • Data Transparency : Share raw spectral data (NMR, HRMS) in public repositories (e.g., PubChem) to facilitate peer validation .
  • Ethical Compliance : Adhere to institutional guidelines for in vitro testing and computational modeling to ensure reproducibility and ethical standards .

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